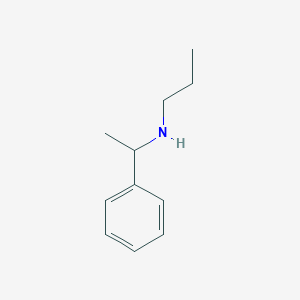

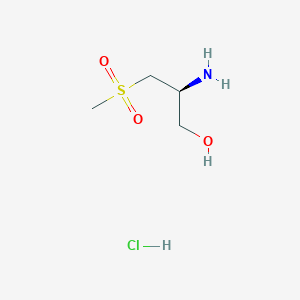

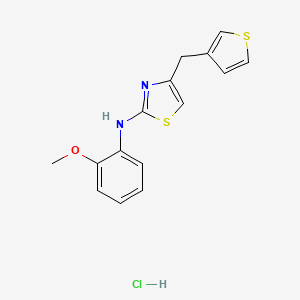

![molecular formula C23H25N3O3 B3017814 N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-3,5-dimethylbenzamide CAS No. 920409-82-1](/img/structure/B3017814.png)

N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-3,5-dimethylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyridazinone derivatives often involves the reaction of various starting materials to form addition compounds, which are then further modified to yield the desired pyridazinone structures. For instance, the reaction of 3-(p-ethoxybenzoyl)acrylic acid with 3-methyl-1-phenyl-2-pyrazolin-5-one results in an addition compound that can be condensed with hydrazine hydrate to afford 4,5-dihydro-3(2H)-pyridazinone. This compound can then undergo further reactions with different reagents such as dimethyl sulfate and POCl3 to give N-substituted pyridazinones and other derivatives .

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives can be elucidated using various analytical techniques, including X-ray diffraction, density functional theory (DFT), and Hirshfeld surface analysis. For example, the crystal structure of a specific benzamide derivative was determined to belong to the tetragonal system, with bond lengths and angles compared with DFT calculations. The molecular electrostatic potential (MEP) surface map of related molecules can also be investigated to understand the electronic characteristics of the compound .

Chemical Reactions Analysis

Pyridazinone derivatives exhibit a range of reactivities towards different chemical reagents. The dichloro and dithione derivatives of pyridazinones show particular behavior when treated with various reagents, leading to the formation of new compounds with potential biological activities. The reactivity of these compounds can be exploited to synthesize novel thieno[2,3-c]pyridazines, which are achieved by cyclocondensation reactions of carbohydrazide intermediates with specific reagents like acetic anhydride and formic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can significantly alter these properties, which in turn can affect the biological activity of the compounds. For instance, the introduction of an ethoxy group and morpholino moiety in a pyridazinone derivative has been shown to enhance its analgesic and anti-inflammatory activities compared to other analogs .

Antibacterial and Antiproliferative Activity

Some pyridazinone derivatives exhibit moderate antibacterial activity against Gram-positive bacteria. The antibacterial screening of these compounds can lead to the identification of potential therapeutic agents . Additionally, certain benzamide derivatives of pyridazinones have demonstrated marked inhibition against various human cancer cell lines, indicating promising anticancer activity. The antiproliferative effects of these compounds can be further explored through molecular docking studies to understand their mechanism of action .

Propriétés

IUPAC Name |

N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-3,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c1-4-28-20-7-5-18(6-8-20)21-9-10-22(26-25-21)29-12-11-24-23(27)19-14-16(2)13-17(3)15-19/h5-10,13-15H,4,11-12H2,1-3H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRVLPHACPTVUCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC(=CC(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

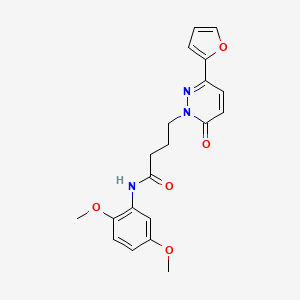

![3-(3,5-Dimethylphenyl)-2-[(3-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3017738.png)

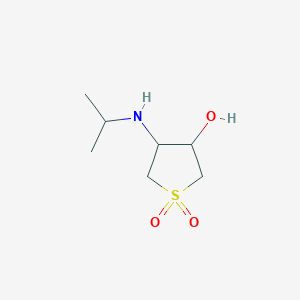

![{4-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B3017740.png)

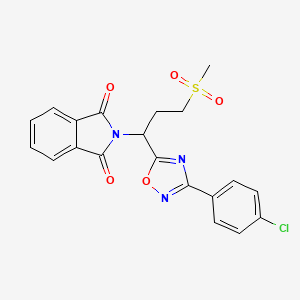

![3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B3017750.png)